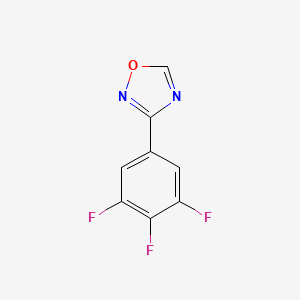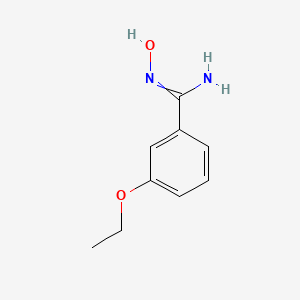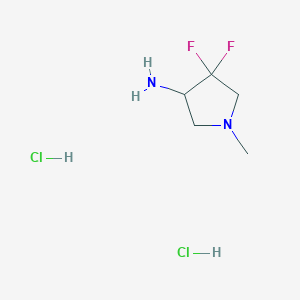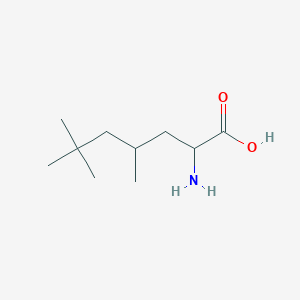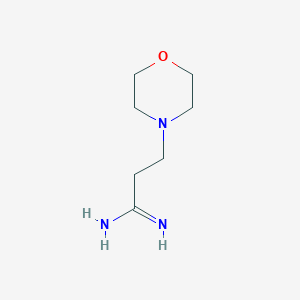![molecular formula C9H9BO4 B12441112 (2E)-3-[3-(Dihydroxyboranyl)phenyl]prop-2-enoic acid](/img/structure/B12441112.png)
(2E)-3-[3-(Dihydroxyboranyl)phenyl]prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Boronophenyl)acrylic acid is a versatile compound with the molecular formula C₉H₉BO₄ and a molecular weight of 191.98 g/mol. This compound has gained significant attention in recent years due to its promising applications in various scientific fields, including organic chemistry, biomedicine, and materials science. Its unique structure, featuring a boronic acid group attached to an acrylic acid moiety, makes it a valuable reagent in numerous chemical reactions and research applications.
准备方法
The synthesis of 3-(3-boronophenyl)acrylic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction employs a palladium catalyst to couple an aryl halide with an organoboron compound under mild and functional group-tolerant conditions . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at temperatures ranging from room temperature to 100°C .
Industrial production methods for 3-(3-boronophenyl)acrylic acid may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. These methods often utilize continuous flow reactors to enhance reaction efficiency and scalability .
化学反应分析
3-(3-Boronophenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds with aryl or vinyl halides.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol . Major products formed from these reactions include boronic esters, alcohols, and substituted aromatic compounds .
科学研究应用
3-(3-Boronophenyl)acrylic acid has a wide range of scientific research applications:
Organic Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling reactions.
Biomedicine: The compound is explored for its potential in drug development and gene delivery systems.
Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-containing structures.
作用机制
The mechanism of action of 3-(3-boronophenyl)acrylic acid primarily involves its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles . This property is exploited in various applications, such as targeted drug delivery and molecular recognition. The molecular targets and pathways involved include interactions with enzymes and receptors that contain diol groups, facilitating selective binding and activity .
相似化合物的比较
3-(3-Boronophenyl)acrylic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and 4-boronobenzoic acid . While these compounds share the boronic acid functional group, 3-(3-boronophenyl)acrylic acid is unique due to its acrylic acid moiety, which imparts additional reactivity and versatility in chemical reactions . This makes it particularly valuable in applications requiring both boronic acid and acrylic acid functionalities.
Similar compounds include:
属性
IUPAC Name |
3-(3-boronophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6,13-14H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHIEOGZUMAQKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C=CC(=O)O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(Aminomethyl)phenyl]-3-methylbutanamide](/img/structure/B12441035.png)
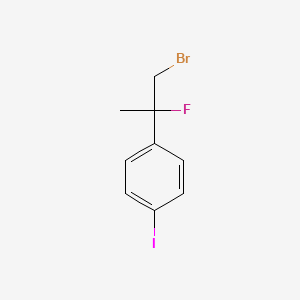
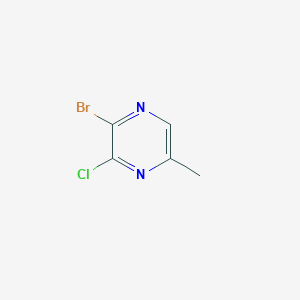
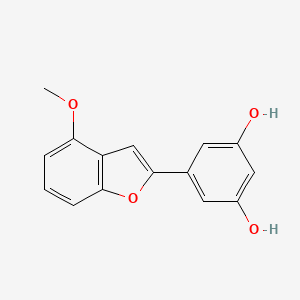
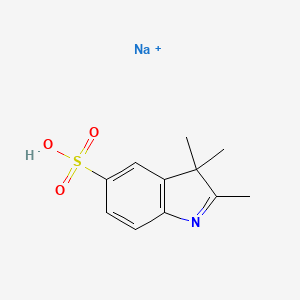
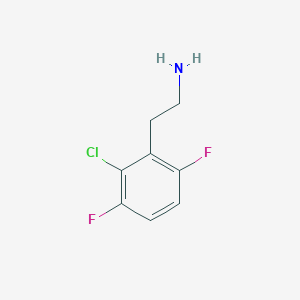
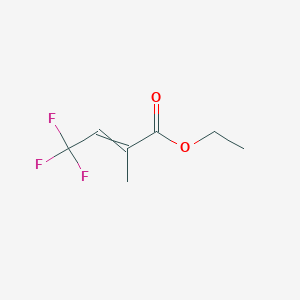
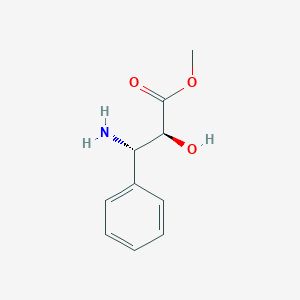
![[2-(2,4,5-Trifluorophenyl)ethyl]hydrazine](/img/structure/B12441105.png)
